7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid
Description
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is part of the benzodiazole family, which is known for its diverse biological activities and chemical properties.
Properties
Molecular Formula |
C8H5FN2O3 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
7-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14) |
InChI Key |
BDNFQKWMDAKXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-fluorobenzoic acid with phosgene or its derivatives. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives[][5].
Scientific Research Applications
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- 7-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- 7-iodo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Uniqueness
7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
7-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzodiazole ring structure with a fluorine substituent, which may influence its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds often exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : A study highlighted the effectiveness of similar benzodiazole derivatives against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, showcasing minimal inhibitory concentrations (MICs) as low as 0.03125 µg/mL for certain derivatives . Although specific data on 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is limited, its structural analogs suggest promising antibacterial potential.
- Antifungal Activity : Benzodiazole derivatives have shown broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating a potential for further exploration in antifungal applications .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been documented through various studies:
- Cell Viability Assays : Compounds structurally related to 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, certain thiazole derivatives showed significant reductions in cell viability (up to 39.8% against Caco-2 cells) when tested at concentrations comparable to standard chemotherapeutics like cisplatin .
Case Studies
The exact mechanism of action for 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid remains to be fully elucidated. However, related compounds often interact with key cellular pathways involved in proliferation and apoptosis in cancer cells. The structural features of benzodiazoles may facilitate binding to specific targets such as DNA gyrase or topoisomerases, which are critical for bacterial DNA replication and transcription .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
